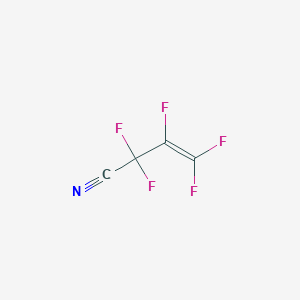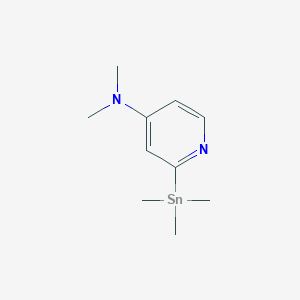
2,2,3,4,4-Pentafluorobut-3-enenitrile
Descripción general
Descripción
2,2,3,4,4-Pentafluorobut-3-enenitrile (PFBE) is a fluorinated compound that has gained attention in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 60°C and a molecular weight of 179.03 g/mol. PFBE has been used in various fields, including organic synthesis, material science, and pharmaceutical research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2,2,3,4,4-Pentafluorobut-3-enenitrile and its related compounds have been explored in various chemical synthesis processes. For instance, derivatives like 3-ethoxy-4,4,4-trifluorobut-2-enenitrile have been synthesized through reactions such as the Wittig reaction, demonstrating their utility in creating complex organic compounds (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018). Additionally, reactions involving hexafluorobuta-1,3-diene with certain metal carbonyls highlight the potential of these compounds in coordination chemistry and the formation of novel complexes (Tattershall, Rest, Green, & Stone, 1968).
Polymer Synthesis
In the realm of polymer science, fluorine-containing poly(aryl ether nitrile)s derived from related compounds like 2,3,4,5,6-Pentafluorobenzonitrile have been synthesized. These polymers exhibit high thermal stability and solubility in common solvents, highlighting their potential in high-performance material applications (Kimura, Tabuchi, Nishichi, Yamashita, Okumura, & Sakaguchi, 2001).
Catalysis and Chemical Reactions
The role of fluorinated compounds in catalysis is also significant. For instance, the interaction of fluorine atoms in reactions with group 4 metallocenes suggests potential applications in catalytic processes (Karl, Erker, & Fröhlich, 1997). Furthermore, the study of polyfluoroalkyl derivatives of nitrogen and their reactions illustrates the diverse chemical reactivity of such compounds, which could be harnessed for various synthetic applications (Barlow, Haszeldine, & Murray, 1980).
Propiedades
IUPAC Name |
2,2,3,4,4-pentafluorobut-3-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F5N/c5-2(3(6)7)4(8,9)1-10 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADDQZUTOFNHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=C(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611779 | |
| Record name | 2,2,3,4,4-Pentafluorobut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4-Pentafluorobut-3-enenitrile | |
CAS RN |
7792-66-7 | |
| Record name | 2,2,3,4,4-Pentafluorobut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)
![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)





![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)



![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)